molecular formula C7H19IN4 B7629531 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide

2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide

Cat. No. B7629531
M. Wt: 286.16 g/mol
InChI Key: YFJURALOOOFHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide, also known as DMABN hydroiodide, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer, and cardiovascular disease. In

Scientific Research Applications

2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been studied for its potential use in various areas of scientific research. In neuroscience, it has been shown to enhance the release of neurotransmitters, including dopamine and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
In cancer research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to inhibit the growth of cancer cells. It does this by interfering with the cell cycle and inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
In cardiovascular research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to have vasodilatory effects. This means that it can widen blood vessels, which can help to lower blood pressure. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.

Mechanism of Action

2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide works by binding to and activating a specific type of receptor in the body known as the imidazoline receptor. This receptor is involved in a variety of physiological processes, including the regulation of blood pressure, insulin secretion, and neurotransmitter release. By activating this receptor, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can modulate these processes and produce its various effects.
Biochemical and Physiological Effects:
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has a number of biochemical and physiological effects. In addition to the effects mentioned above, it has been shown to increase glucose uptake in muscle cells, which may be beneficial in the treatment of diabetes. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide for lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures consistent results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide and its effects on various physiological processes.

Synthesis Methods

2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutadiene with guanidine. The resulting product is then reacted with hydroiodic acid to form 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. This synthesis method has been optimized to produce high yields of pure 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide.

properties

IUPAC Name

2-[4-(dimethylamino)butan-2-yl]guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N4.HI/c1-6(10-7(8)9)4-5-11(2)3;/h6H,4-5H2,1-3H3,(H4,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJURALOOOFHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)N=C(N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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